Naphthalene, 1,4-bis(trichlorosilyl)-
Overview
Description
Naphthalene, 1,4-bis(trichlorosilyl)- is a chemical compound characterized by the presence of two trichlorosilyl groups attached to the 1 and 4 positions of a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 1,4-bis(trichlorosilyl)- typically involves the reaction of naphthalene with trichlorosilane (HSiCl3) under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
On an industrial scale, the production of Naphthalene, 1,4-bis(trichlorosilyl)- involves similar synthetic routes but with larger quantities of reactants and more robust reaction conditions. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of the compound .
Chemical Reactions Analysis
Types of Reactions
Naphthalene, 1,4-bis(trichlorosilyl)- undergoes various chemical reactions, including:
Substitution Reactions: The trichlorosilyl groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reaction conditions.
Common Reagents and Conditions
Common reagents used in the reactions of Naphthalene, 1,4-bis(trichlorosilyl)- include halogenating agents, reducing agents, and oxidizing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of Naphthalene, 1,4-bis(trichlorosilyl)- depend on the specific reaction and reagents used. For example, substitution reactions can yield a variety of functionalized naphthalene derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .
Scientific Research Applications
Naphthalene, 1,4-bis(trichlorosilyl)- has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: Investigated for its potential use in biological systems, including as a probe for studying molecular interactions.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.
Mechanism of Action
The mechanism of action of Naphthalene, 1,4-bis(trichlorosilyl)- involves its interaction with molecular targets through its trichlorosilyl groups. These groups can form covalent bonds with other molecules, leading to various chemical transformations. The pathways involved in these interactions depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Naphthalene, 1,4-bis(trichlorosilyl)- include other naphthalene derivatives with different substituents, such as:
- 1,4-bis((triisopropylsilyl)ethynyl)naphthalene
- 1-((triisopropylsilyl)ethynyl)naphthalene
Uniqueness
Naphthalene, 1,4-bis(trichlorosilyl)- is unique due to the presence of trichlorosilyl groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other naphthalene derivatives may not be suitable .
Properties
IUPAC Name |
trichloro-(4-trichlorosilylnaphthalen-1-yl)silane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl6Si2/c11-17(12,13)9-5-6-10(18(14,15)16)8-4-2-1-3-7(8)9/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBFMCSEJZGILZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2[Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl6Si2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10780043 | |
Record name | (Naphthalene-1,4-diyl)bis(trichlorosilane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10780043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1024-49-3 | |
Record name | (Naphthalene-1,4-diyl)bis(trichlorosilane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10780043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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